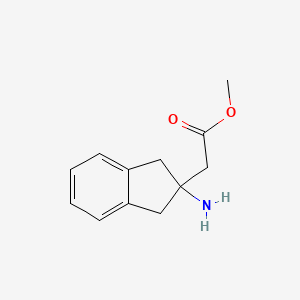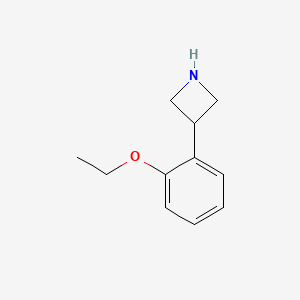
3-(2-Ethoxyphenyl)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Ethoxyphenyl)azetidine is a four-membered nitrogen-containing heterocycle with an ethoxyphenyl substituent at the 3-position. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles like aziridines and pyrrolidines .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyphenyl)azetidine can be achieved through several methods:
[2+2] Cycloaddition Reactions: The aza Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition between an imine and an alkene, is one of the most efficient ways to synthesize functionalized azetidines.
Nucleophilic Substitution: This method involves the nucleophilic substitution of nitrogen nucleophiles with prefunctionalized starting materials.
Reduction of β-Lactams: The reduction of β-lactams can also yield azetidines.
Industrial Production Methods
Industrial production methods for azetidines often involve scalable and efficient synthetic routes such as:
化学反应分析
Types of Reactions
3-(2-Ethoxyphenyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield corresponding oxidized products.
Reduction: Reduction reactions can convert the azetidine ring into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like potassium cyanide, potassium thiocyanate, and sodium azide are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various functionalized azetidines, such as 3-cyano, 3-thiocyano, and 3-azido azetidine derivatives .
科学研究应用
3-(2-Ethoxyphenyl)azetidine has several scientific research applications:
Drug Discovery: Azetidines are used as motifs in drug discovery due to their unique reactivity and stability.
Polymer Synthesis: The compound is used in the synthesis of polymers with specific properties, such as antibacterial and antimicrobial coatings.
Chiral Templates: Azetidines serve as chiral templates in asymmetric synthesis.
Biological Studies: The compound is studied for its potential biological activities and interactions with various biomolecules.
作用机制
The mechanism of action of 3-(2-Ethoxyphenyl)azetidine involves its interaction with molecular targets through its strained four-membered ring. The ring strain facilitates the cleavage of nitrogen-carbon bonds, leading to various chemical transformations . The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
相似化合物的比较
Similar Compounds
Pyrrolidines: Pyrrolidines are five-membered nitrogen-containing heterocycles with lower ring strain and reactivity compared to azetidines.
Uniqueness
3-(2-Ethoxyphenyl)azetidine is unique due to its intermediate ring strain, which provides a balance between reactivity and stability. This makes it a versatile compound for various synthetic and medicinal applications .
属性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC 名称 |
3-(2-ethoxyphenyl)azetidine |
InChI |
InChI=1S/C11H15NO/c1-2-13-11-6-4-3-5-10(11)9-7-12-8-9/h3-6,9,12H,2,7-8H2,1H3 |
InChI 键 |
UEFLQWJWIXBYKL-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC=C1C2CNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


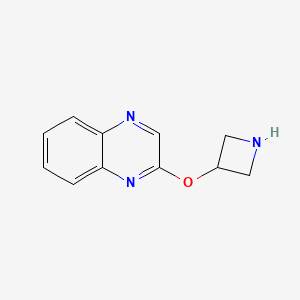
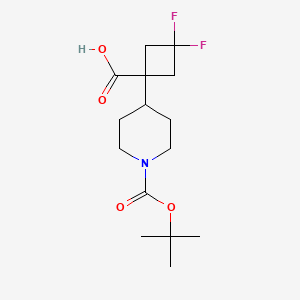
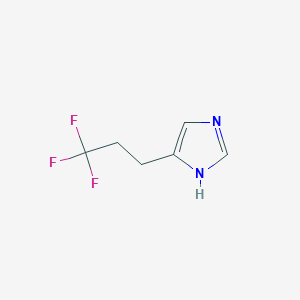

![Methyl 3'-methyl-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate](/img/structure/B13531950.png)
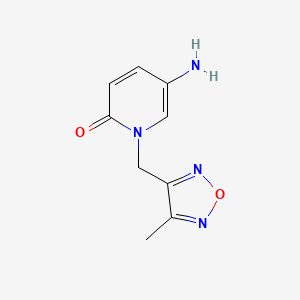

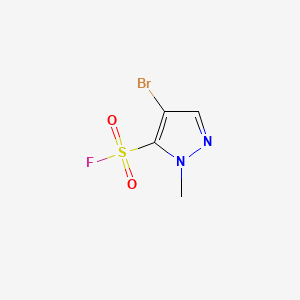
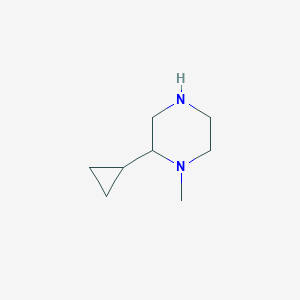
![2-{1-[(tert-butoxy)carbonyl]-3-(1H-pyrazol-1-yl)azetidin-3-yl}aceticacid](/img/structure/B13531970.png)
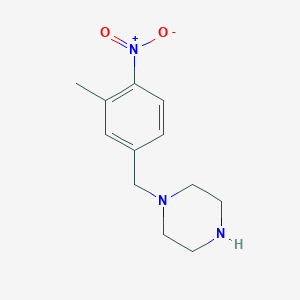
![6-[1-(Trifluoromethyl)cyclopropyl]pyridin-3-amine](/img/structure/B13531988.png)
